molecular formula C20H17BrN4O3 B11223968 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-bromophenyl)acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-bromophenyl)acetamide

Cat. No.: B11223968
M. Wt: 441.3 g/mol
InChI Key: OEWQVPBOTBFMPC-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the acetamido group: This step involves the acetylation of the amino group on the pyridazine ring.

    Final coupling: The final step involves coupling the brominated phenyl ring with the pyridazine derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles like amines, thiols, or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE: can be compared with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of N-(4-BROMOPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom might confer unique properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

Molecular Formula

C20H17BrN4O3

Molecular Weight

441.3 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C20H17BrN4O3/c1-13(26)22-18-11-17(14-5-3-2-4-6-14)24-25(20(18)28)12-19(27)23-16-9-7-15(21)8-10-16/h2-11H,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

OEWQVPBOTBFMPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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